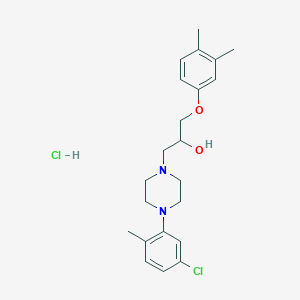

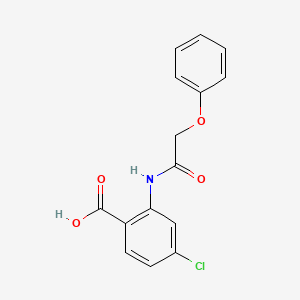

4-氯-2-(2-苯氧基乙酰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a chemical compound with the CAS Number: 69764-05-2. It has a molecular weight of 305.72 and its IUPAC name is 4-chloro-2-[(phenoxyacetyl)amino]benzoic acid . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClNO4/c16-10-6-7-12(15(19)20)13(8-10)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

植物生长调节剂

4-Chloro-2-(2-phenoxyacetamido)benzoic acid及其相关化合物因其对植物生长的影响而受到研究。研究表明,与4-Chloro-2-(2-phenoxyacetamido)benzoic acid类似的苯氧乙酸和苯甲酸的氯代衍生物可以影响植物的生长和发育。这些化合物的生理活性已通过各种植物试验进行评估,例如小麦圆柱体试验、豌豆分段试验和豌豆弯曲试验。研究表明,氯取代可以显著影响化合物的促生长活性,突出了它们在农业应用中的潜力 (Pybus et al., 1959).

环境降解和处理

对类似氯代苯氧乙酸和苯甲酸除草剂的降解和处理的研究已经进行,这与了解4-Chloro-2-(2-phenoxyacetamido)benzoic acid的环境影响有关。研究集中在膜生物反应器 (MBR) 技术等方法上,以分解水系统中的这些化合物。这项研究对于开发环境友好的方法来减轻此类化合物对生态系统的影响至关重要 (Ghoshdastidar & Tong, 2013).

新化合物的合成

该化合物已用于合成聚苯并咪唑的新型 AB 型单体。这代表了它在聚合物化学领域的应用,它有助于开发具有潜在独特性质的新材料 (Begunov & Valyaeva, 2015).

生物系统中的吸收

研究调查了类似氯代取代的苯氧乙酸在生物系统(如 Caco-2 细胞)中的吸收机制。了解这些化合物如何在生物系统中被吸收和代谢可以深入了解其潜在的生物医学应用或毒理学影响 (Kimura, Tsukagoshi, & Endo, 2008).

除草剂应用

与4-Chloro-2-(2-phenoxyacetamido)benzoic acid类似的苯氧乙酸和苯甲酸的氯代衍生物因其除草特性而得到广泛研究。这些研究促进了选择性除草剂的开发,提供了有关有效杂草控制所需的结构要求的宝贵信息 (Pybus et al., 1958).

安全和危害

作用机制

Target of Action

The primary target of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is the TMEM206 . TMEM206 is a protein that conducts chloride ions (Cl−) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Mode of Action

4-Chloro-2-(2-phenoxyacetamido)benzoic acid: interacts with its target, TMEM206, by inhibiting its mediated currents . This inhibition occurs at low pH, with the compound acting as a small molecule inhibitor of TMEM206 .

Biochemical Pathways

The action of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid affects the biochemical pathways involving TMEM206. TMEM206 is known to be activated by increased extracellular proton (H+) concentrations, leading to the mediation of Cl− flux upon extracellular acidification . By inhibiting TMEM206, the compound potentially alters these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid ’s action primarily involve the inhibition of TMEM206 mediated currents .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid can be influenced by environmental factors such as pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .

生化分析

Biochemical Properties

4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a potent and selective inhibitor of the Transient receptor potential melastatin member 4 (TRPM4) . It does not show significant activity against other TRPM family members .

Cellular Effects

In colorectal cancer cells, 4-Chloro-2-(2-phenoxyacetamido)benzoic acid has been found to inhibit TMEM206 mediated currents . It does not contribute to acid-induced cell death in these cells .

Molecular Mechanism

The molecular mechanism of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid involves the inhibition of TMEM206, a channel that conducts chloride ions across plasma and vesicular membranes . This inhibition is effective at low pH, but limited at pH 6.0 .

属性

IUPAC Name |

4-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-10-6-7-12(15(19)20)13(8-10)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGWOIWRBJXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620411.png)

![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2620421.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)

![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)